5-Amino-4-phenylpentan-2-ol
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Overview
Description
5-Amino-4-phenylpentan-2-ol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-phenylpentan-2-ol typically involves a series of organic reactions. One common method includes the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions for the aldol condensation involve a molar ratio of the starting materials of 1:1, using a 36% aqueous solution of sodium hydroxide and methanol as the solvent. The resulting product is then hydrogenated using different catalysts, such as Ru/C and Ni/SiO2, under specific conditions (e.g., hydrogen pressure of 10 MPa and temperature of 120°C) to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may vary depending on the scale and desired purity of the product. Typically, large-scale production involves optimizing the reaction conditions and using efficient catalysts to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-phenylpentan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-amino-4-phenylpentan-2-one.
Reduction: Formation of 5-amino-4-phenylpentan-2-amine.
Substitution: Formation of substituted phenyl derivatives, such as 4-bromo-5-amino-4-phenylpentan-2-ol.
Scientific Research Applications
5-Amino-4-phenylpentan-2-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Amino-4-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be attributed to the inhibition of key inflammatory mediators, such as prostaglandins and cytokines . The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-pentanol
- 4-Phenyl-2-butanol
- 5-Phenylpentan-2-ol
Uniqueness
5-Amino-4-phenylpentan-2-ol is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-4-phenylpentan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(13)7-11(8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQVQEZLGDQAMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CN)C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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